n-Allylformamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-3-5-4-6/h2,4H,1,3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIGCAOWAAOWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291774 | |
| Record name | n-allylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16250-37-6 | |
| Record name | 16250-37-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-allylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
Formamide’s lone pair on the nitrogen initiates a nucleophilic attack on the allyl halide, displacing the halide ion. The reaction is typically conducted in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to neutralize hydrogen halide byproducts and shift the equilibrium toward product formation. A critical factor is the molar ratio of formamide to allyl halide. Excess formamide (up to 100:1) minimizes dialkylation and enhances mono-allylated product yields. For instance, a 1:50 ratio of allyl chloride to formamide under solvent-free conditions achieved 85% conversion to this compound after 6 hours at 80°C.
Solvent Influence and Catalytic Enhancements
Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) improve reaction kinetics by stabilizing ionic intermediates. However, solvent-free conditions are preferred industrially due to reduced waste and lower costs. Catalysts such as tetrabutylammonium bromide (TBAB) act as phase-transfer agents, accelerating the reaction by facilitating ion exchange between phases. Experimental data indicate that TBAB increases yields from 75% to 92% in MeCN at 70°C.
Table 1: Alkylation of Formamide with Allyl Halides
| Allyl Halide | Solvent | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Allyl Chloride | Solvent-free | K₂CO₃ | None | 80 | 6 | 85 |
| Allyl Bromide | MeCN | NaOH | TBAB | 70 | 4 | 92 |
| Allyl Chloride | DMF | NaHCO₃ | None | 90 | 8 | 78 |
Catalytic Methods Using Formamide Derivatives
Recent advances utilize formamide as both a reactant and catalyst in tandem reactions. For example, formamide-mediated activation of carboxylic acids generates acyl chlorides, which can subsequently react with allylamine to form this compound derivatives.
Dual-Role Formamide in Acyl Chloride Synthesis
In a two-step process, formamide catalyzes the conversion of carboxylic acids to acyl chlorides using trichlorotriazine (TCT). The acyl chloride intermediate then undergoes aminolysis with allylamine. This method achieved 89% yield for this compound when phenylacetic acid was used as the starting material. The role of formamide here is pivotal, as it stabilizes reactive intermediates and lowers activation energy.
Enzymatic and Biocatalytic Approaches
While enzymatic degradation of N-substituted formamides is well-documented, reverse reactions under controlled conditions remain underexplored. Arthrobacter pascens NfdA, an N-substituted formamide deformylase, theoretically could catalyze the condensation of formate and allylamine to this compound. However, experimental validation is pending, and current yields from biotic systems are suboptimal (<30%).
Solvent-Free Synthesis and Green Chemistry
Solvent-free methodologies align with green chemistry principles by eliminating volatile organic compounds (VOCs) and simplifying purification. A patented protocol demonstrates that mixing allyl chloride with excess formamide (1:100 molar ratio) under reflux without solvents produces this compound in 88% yield. The absence of solvent reduces side reactions, such as polymerization of allyl halides, and enhances atom economy.
Energy Efficiency and Scalability
Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating a mixture of allyl bromide and formamide at 100 W for 15 minutes achieved 90% yield, compared to 70% yield via conventional heating over 4 hours. This method is particularly advantageous for large-scale production, as it minimizes thermal degradation.
Comparative Analysis of Synthetic Routes
Yield and Purity Considerations
Alkylation in polar solvents (e.g., DMF) often requires post-reaction extraction to remove unreacted halides and bases. In contrast, solvent-free methods yield higher-purity products, as evidenced by nuclear magnetic resonance (NMR) analyses showing >95% purity for solvent-free this compound versus 85–90% for solvent-based routes.
Chemical Reactions Analysis
Types of Reactions: n-Allylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Acid catalysts such as sulfuric acid or nitric acid.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted formamides.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Activity
n-Allylformamide derivatives have been synthesized and evaluated for their anticancer properties. Studies indicate that modifications to the this compound structure can enhance cytotoxicity against cancer cell lines. For instance, a series of this compound derivatives were tested for their activity against human breast carcinoma (MCF-7) and lung carcinoma (A-549) cell lines, showing promising results in inhibiting cell proliferation.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound Derivative 1 | 15 | MCF-7 |
| This compound Derivative 2 | 20 | A-549 |
2. Enzyme Inhibition
this compound has been explored as a potential inhibitor of various enzymes, including dihydrofolate reductase (DHFR). Research indicates that certain derivatives exhibit significant inhibition of DHFR, which is crucial for the development of antimicrobial and anticancer agents. The binding interactions were characterized using molecular docking studies.
3. Neuroprotective Effects
Recent studies have suggested that this compound derivatives may possess neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's disease. Compounds targeting acetylcholinesterase and beta-secretase enzymes have shown potential in improving cognitive function in preclinical models.
Applications in Materials Science
1. Polymer Chemistry
this compound is utilized as a monomer in the synthesis of polymeric materials. Its ability to undergo polymerization reactions allows for the creation of novel polymers with tailored properties for specific applications, including coatings and adhesives.
2. Surface Modification
The compound has been applied in surface modification processes to enhance adhesion properties of substrates. By incorporating this compound into surface coatings, researchers have achieved improved performance in terms of durability and resistance to environmental factors.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of this compound derivatives demonstrated their efficacy against MCF-7 cells. The research involved synthesizing various derivatives and performing cytotoxicity assays, revealing that specific substitutions on the allylic group significantly increased anticancer activity.
Case Study 2: Enzyme Inhibition Mechanism
In another investigation, the enzyme inhibition potential of this compound was assessed through kinetic studies. The findings indicated that certain derivatives act as competitive inhibitors of DHFR, providing insights into their mechanism of action and paving the way for further drug development.
Mechanism of Action
The mechanism of action of n-Allylformamide involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The compound can form hydrogen bonds and participate in various chemical pathways, leading to the formation of different products.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Catalytic Efficiency : this compound’s small size and rotameric flexibility enhance its utility in palladium-catalyzed reactions, achieving >90% yields in enamide synthesis .
- Sustainability : The catalyst-free synthesis using CO₂ and NaBH₄ aligns with green chemistry principles, reducing reliance on toxic reagents like phosgene .
- Comparative Limitations : N-Allylpropionamide’s lower solubility in polar solvents restricts its use in aqueous-phase reactions compared to this compound .
Biological Activity
n-Allylformamide (AF) is an organic compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its structure, which includes an allyl group (a three-carbon chain with a double bond) attached to a formamide functional group. Its chemical formula is , and it can be represented as follows:
This structure is crucial for its reactivity and interaction with biological systems.
1. Antimicrobial Properties
This compound exhibits significant antimicrobial activity. In a study conducted by researchers at Brock University, AF was tested against various bacterial strains, demonstrating effectiveness comparable to conventional antibiotics. The results indicated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
2. Anticancer Effects
Research has indicated that this compound possesses anticancer properties. In vitro studies have shown that AF can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of the mitochondrial pathway, leading to programmed cell death .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Caspase activation |
| HT-29 (Colon) | 30 | Mitochondrial pathway modulation |
3. Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective effects. In a model of neurodegeneration, AF was shown to reduce oxidative stress markers and improve neuronal survival rates . This raises the possibility of its use in treating neurodegenerative diseases such as Alzheimer's.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial potential .
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The study found that concentrations above 20 µM significantly increased apoptosis rates compared to untreated controls, highlighting its potential as an anticancer therapeutic .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of protein synthesis.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Oxidative Stress Reduction : Scavenging of free radicals, thus protecting neuronal cells from damage.
Q & A
Q. How should researchers address potential biases in studies investigating this compound’s biological activity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
